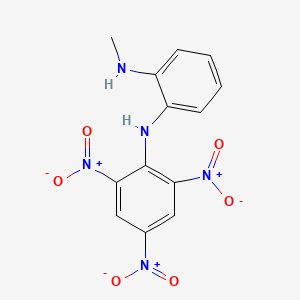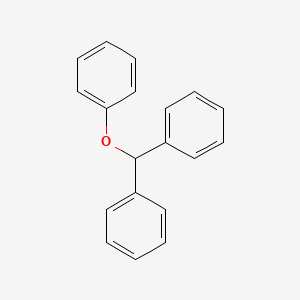
Diphenylmethyl phenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenylmethyl phenyl ether is an organic compound with the chemical formula C13H12O. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diphenylmethyl phenyl ether can be synthesized through several methods. One common method involves the reaction of diphenylmethanol with phenol in the presence of an acid catalyst. The reaction proceeds as follows:
C6H5CH(OH)C6H5+C6H5OH→C6H5CH(OC6H5)C6H5+H2O
Another method involves the Williamson ether synthesis, where diphenylmethyl chloride reacts with sodium phenoxide:
C6H5CH(Cl)C6H5+C6H5ONa→C6H5CH(OC6H5)C6H5+NaCl
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Williamson ether synthesis due to its efficiency and high yield. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenylmethyl phenyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diphenylmethyl phenyl ketone.
Reduction: It can be reduced to diphenylmethane and phenol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are commonly used.
Major Products Formed
Oxidation: Diphenylmethyl phenyl ketone.
Reduction: Diphenylmethane and phenol.
Substitution: Nitro-diphenylmethyl phenyl ether and bromo-diphenylmethyl phenyl ether.
Wissenschaftliche Forschungsanwendungen
Diphenylmethyl phenyl ether has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of diphenylmethyl phenyl ether involves its interaction with molecular targets through its ether linkage. It can act as a nucleophile in substitution reactions and as an electrophile in oxidation reactions. The pathways involved include the formation of intermediate complexes that facilitate the desired chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl ether: Similar in structure but lacks the additional phenyl group.
Phenyl ether: Contains only one phenyl group attached to the ether oxygen.
Benzyl phenyl ether: Has a benzyl group instead of a diphenylmethyl group.
Uniqueness
Diphenylmethyl phenyl ether is unique due to its stability and the presence of three phenyl groups, which enhance its reactivity and make it suitable for a broader range of applications compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
4733-41-9 |
|---|---|
Molekularformel |
C19H16O |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
benzhydryloxybenzene |
InChI |
InChI=1S/C19H16O/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)20-18-14-8-3-9-15-18/h1-15,19H |
InChI-Schlüssel |
BIGLUPIBMMXMLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


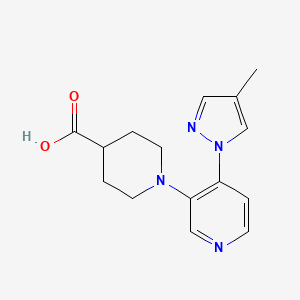
![tert-Butyl 4-(2,7-dichloropyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13931966.png)
![3-((Methylthio)methyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13931976.png)
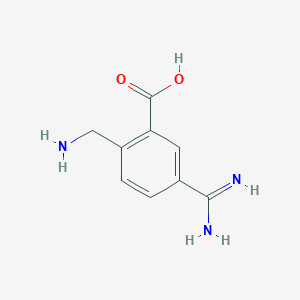
![Benzoic acid, 4-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-, methyl ester](/img/structure/B13931983.png)


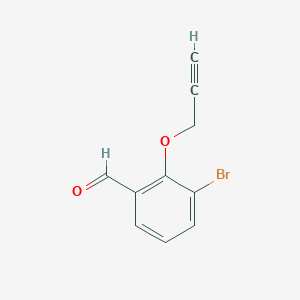
![3-Thiophenecarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-](/img/structure/B13932002.png)
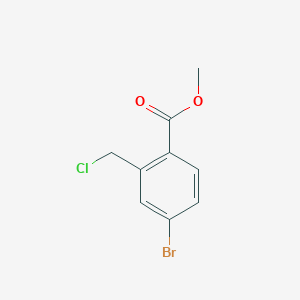
![1-[(4-Ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene](/img/structure/B13932012.png)
